2-(2-Hydroxypropyl)-1H-isoindole-1,3(2H)-dione
Overview
Description
2-(2-Hydroxypropyl)-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C11H11NO3 and its molecular weight is 205.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivatives
- Hexahydro-1H-isoindole-1,3(2H)-dione Derivatives : A study by Tan et al. (2016) developed a method for synthesizing hexahydro-1H-isoindole-1,3(2H)-dione derivatives, starting with 3-sulfolene. This process includes epoxidation and subsequent reactions with nucleophiles, yielding amino and triazole derivatives, as well as hydroxyl analogues through cis-hydroxylation (Tan et al., 2016).
- Zinc-Copper Organometallic Addition : Yeh et al. (2003) explored the 1,2-addition of a zinc-copper organometallic compound to an α,β-unsaturated aldehyde to produce various derivatives, including (E)-2-(4-hydroxy-6-phenyl-5-hexenyl)-1H-isoindole-1,3(2H)-dione (Yeh et al., 2003).
Polysubstituted Isoindole-1,3-dione Analogues
- Synthesis of Polysubstituted Isoindole-1,3-diones : Tan et al. (2014) prepared new polysubstituted isoindole-1,3-diones from 2-ethyl-5-hydroxy-3a,4,5,7a-tetrahydro- isoindole-1,3-dione, leading to various derivatives including triacetate, aromatic, and tricyclic derivatives (Tan et al., 2014).
Antimicrobial and Anticancer Applications
- Novel AZA-Imidoxy Compounds : Jain et al. (2006) synthesized novel azaimidoxy compounds with potential chemotherapeutic applications, involving a diazotization reaction coupled with 2-hydroxy-1H-isoindole-1,3(2H)-dione (Jain et al., 2006).
- Anticancer Activity of Isoindole-1,3(2H)-dione Compounds : A study by Tan et al. (2020) examined the anticancer activity of isoindole-1,3(2H)-dione derivatives, finding that certain substituents significantly affect their activity against cancer cell lines (Tan et al., 2020).
Mechanism of Action
Target of Action
The primary target of 2-(2-hydroxypropyl)isoindole-1,3-dione is RSK2 (p90 ribosomal S6 kinase 2) . RSK2 is a serine/threonine kinase expressed in a variety of cancers . The inhibition of RSK2 has been documented as a potential therapeutic strategy for human cancers .
Mode of Action
It is known that the compound interacts with its target, rsk2, leading to changes in the kinase’s activity . This interaction may result in the inhibition of RSK2, thereby potentially suppressing cancer cell proliferation .
Biochemical Pathways
The biochemical pathways affected by 2-(2-hydroxypropyl)isoindole-1,3-dione are likely related to its inhibition of RSK2. RSK2 is involved in several signaling pathways, including the MAPK/ERK pathway, which plays a crucial role in cell proliferation and survival . By inhibiting RSK2, the compound could disrupt these pathways, leading to downstream effects such as reduced cancer cell proliferation .
Pharmacokinetics
It is known that the compound was synthesized using simple heating and relatively quick solventless reactions . This suggests that the compound could potentially have favorable pharmacokinetic properties, but further studies are needed to confirm this.
Result of Action
The molecular and cellular effects of 2-(2-hydroxypropyl)isoindole-1,3-dione’s action are likely related to its inhibition of RSK2. As a result of this inhibition, the compound could potentially suppress cancer cell proliferation . In addition, the compound may also have effects on other cellular processes regulated by RSK2 .
Action Environment
The action, efficacy, and stability of 2-(2-hydroxypropyl)isoindole-1,3-dione could be influenced by various environmental factors. For instance, the compound’s action could potentially be affected by the presence of other molecules in the cellular environment that interact with RSK2 . Additionally, factors such as pH and temperature could potentially influence the compound’s stability and efficacy .
Properties
IUPAC Name |
2-(2-hydroxypropyl)isoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-7(13)6-12-10(14)8-4-2-3-5-9(8)11(12)15/h2-5,7,13H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCQKPHDATCXMAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C(=O)C2=CC=CC=C2C1=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60344210 | |
Record name | 2-(2-Hydroxypropyl)-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60344210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3700-55-8 | |
Record name | 2-(2-Hydroxypropyl)-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60344210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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